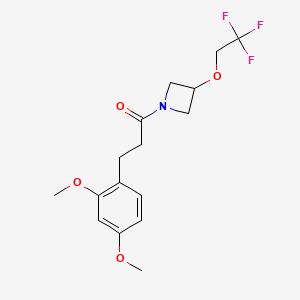

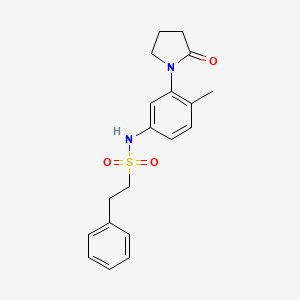

![molecular formula C28H27N3O3 B2989605 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-93-7](/img/structure/B2989605.png)

8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re interested in is a pyrazoloquinoline derivative. Pyrazoloquinolines are a class of compounds that contain a pyrazole ring fused to a quinoline ring. They are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Tools like ChemSpider can be used to draw and analyze the structure of complex organic compounds.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the ethoxy and methoxybenzyl groups could potentially undergo reactions typical of ethers and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted using software tools or determined experimentally .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Constrained Pyrazolo[4,3-c]quinoline Derivatives : Kasiotis et al. (2006) reported the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, exploring their potential as ligands for the estrogen receptor. This study highlighted the regioselectivity and mechanism of reactions involved in producing these derivatives from easily accessible dihydro-quinolin-4-ones (Kasiotis, Fokialakis, & Haroutounian, 2006).

Antimicrobial Agents : Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, evaluating their potential as antimicrobial agents. Their work demonstrated the chemical reactions and spectral studies used to characterize these compounds and assess their antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Molecular Docking and Anti-inflammatory Studies

- Quinoline Derivatives : Sureshkumar et al. (2017) synthesized a 5-mercapto-1-substituted tetrazole incorporated quinoline analog, characterizing it through various spectroscopic techniques and crystallographic analysis. They conducted in vitro anti-inflammatory and in silico docking studies to investigate the compound's activity, marking a significant stride in understanding the structural basis for its biological properties (Sureshkumar, Maheshwaran, Rao, Themmila, Ponnuswamy, Kadhirvel, & Dhandayutham, 2017).

Antioxidant Properties

- Coumarin-Quinoline Derivatives : Xi and Liu (2015) synthesized coumarin-fused quinolines, evaluating their efficacy in quenching radicals and inhibiting DNA oxidation. This research opens new avenues for designing antioxidants that combine the structural motifs of coumarin and quinoline to enhance radical scavenging and DNA protection activities (Xi & Liu, 2015).

Supramolecular Aggregation

- Supramolecular Aspects : Portilla et al. (2005) studied the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Their work revealed how various hydrogen bonding patterns influence the assembly of these molecules into complex structures, contributing to the understanding of molecular self-assembly in heterocyclic compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3/c1-4-33-21-11-9-20(10-12-21)27-25-18-31(17-19-7-6-8-22(15-19)32-3)26-14-13-23(34-5-2)16-24(26)28(25)30-29-27/h6-16,18H,4-5,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPMOQUGLJQTPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OCC)CC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

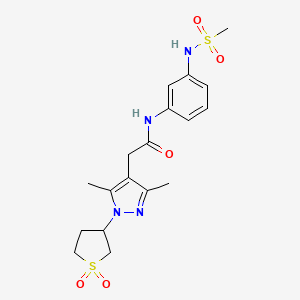

![N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2989532.png)

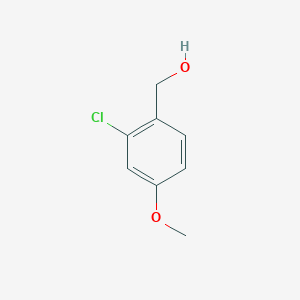

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2989533.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2989535.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989540.png)

![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)

![(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2989544.png)